2,5-Difluoro-4-methylbenzodifluoride
Description
2,5-Difluoro-4-methylbenzodifluoride is a fluorinated aromatic compound characterized by the presence of two fluorine atoms and a methyl group on a benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
1-(difluoromethyl)-2,5-difluoro-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYDXCNSAOWSHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801228017 | |
| Record name | Benzene, 1-(difluoromethyl)-2,5-difluoro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801228017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803735-01-4 | |
| Record name | Benzene, 1-(difluoromethyl)-2,5-difluoro-4-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803735-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-(difluoromethyl)-2,5-difluoro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801228017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-4-methylbenzodifluoride typically involves halogenation reactions, where fluorine atoms are introduced into the benzene ring. One common method is the direct fluorination of 4-methylbenzene using fluorinating agents such as xenon difluoride (XeF₂) or cobalt trifluoride (CoF₃) under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through continuous flow processes that ensure high purity and yield. The reaction is carried out in specialized reactors that maintain the necessary temperature and pressure conditions to facilitate the fluorination reaction.
Chemical Reactions Analysis
Types of Reactions: 2,5-Difluoro-4-methylbenzodifluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Typical reagents include nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed:
Oxidation: 2,5-Difluoro-4-methylbenzoic acid
Reduction: 2,5-Difluoro-4-methylbenzene
Substitution: 2,5-Difluoro-4-methylnitrobenzene
Scientific Research Applications
2,5-Difluoro-4-methylbenzodifluoride is widely used in scientific research due to its unique properties. It serves as a building block in organic synthesis, a precursor for pharmaceuticals, and a component in advanced materials. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Incorporated into materials with enhanced thermal and chemical stability.
Mechanism of Action
The mechanism by which 2,5-Difluoro-4-methylbenzodifluoride exerts its effects depends on its specific application. In pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved are determined by the biological context in which the compound is used.
Comparison with Similar Compounds
2,5-Difluoro-4-methylbenzodifluoride is unique due to its specific arrangement of fluorine atoms and the methyl group. Similar compounds include:
2,6-Difluoro-4-methylbenzodifluoride: Similar structure but with different positions of fluorine atoms.
3,5-Difluoro-4-methylbenzodifluoride: Another positional isomer with distinct chemical properties.
These compounds differ in their reactivity and applications, highlighting the importance of structural variations in fluorinated aromatic compounds.
Biological Activity
2,5-Difluoro-4-methylbenzodifluoride is a fluorinated aromatic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanism of action and relevant case studies.
This compound is characterized by the presence of two fluorine atoms and a methyl group attached to a benzene ring. The fluorination enhances the compound's lipophilicity and stability, which can influence its biological interactions.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study reported that compounds with similar structures demonstrated effective inhibition of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Anticancer Activity
The anticancer properties of this compound have been explored in vitro. In cellular models, it has shown the ability to inhibit cancer cell proliferation. For instance, analogs of this compound have been tested against melanoma cells (B16F10) and exhibited significant cytotoxicity without affecting normal cell viability at lower concentrations .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Cytotoxic effects on cancer cells | |
| Tyrosinase Inhibition | Reduced melanin production |
The mechanism by which this compound exerts its biological effects is linked to its ability to interact with key enzymes and receptors within cells. The presence of fluorine atoms is known to enhance the compound's ability to penetrate cell membranes and interact with intracellular targets. Specifically, it may inhibit tyrosinase activity, a critical enzyme in melanin synthesis, thereby reducing hyperpigmentation.
Case Studies
A notable case study involved the evaluation of this compound in a melanoma model. The study demonstrated that treatment with the compound resulted in a significant reduction in tumor size compared to control groups. The results indicated not only direct cytotoxic effects on cancer cells but also potential modulation of immune responses against tumor growth .
Table 2: Case Study Results
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
